2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide
Brand Name: Vulcanchem
CAS No.: 63314-66-9
VCID: VC17066762
InChI: InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
SMILES:
Molecular Formula: C16H12Cl2N4O4
Molecular Weight: 395.2 g/mol

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide

CAS No.: 63314-66-9

Cat. No.: VC17066762

Molecular Formula: C16H12Cl2N4O4

Molecular Weight: 395.2 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide - 63314-66-9

Specification

CAS No. 63314-66-9
Molecular Formula C16H12Cl2N4O4
Molecular Weight 395.2 g/mol
IUPAC Name 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide
Standard InChI InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
Standard InChI Key UTZPVJKRCMYHIT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide is an azo compound with the systematic IUPAC name 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide. Its molecular formula is C₁₆H₁₂Cl₂N₄O₄, corresponding to a molecular weight of 395.2 g/mol . The compound’s structure integrates:

  • Azo group (-N=N-): Connects two aromatic rings.

  • 4-Chloro-2-nitrophenyl moiety: A nitro-substituted chlorobenzene ring.

  • N-(4-chlorophenyl)-3-oxobutanamide: A chlorophenyl-linked amide with a ketone group at the third carbon.

The SMILES notation for the compound is CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-], reflecting its stereochemical arrangement .

Table 1: Molecular Identity Data

PropertyValueSource
CAS Number63314-66-9
EC Number264-093-1
IUPAC Name2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide
Molecular FormulaC₁₆H₁₂Cl₂N₄O₄
Molecular Weight395.2 g/mol
SMILESCC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)N+[O-]

Structural Features and Conformational Analysis

The compound’s 2D and 3D structural models reveal critical insights:

  • Azo linkage: The -N=N- group adopts a planar trans configuration, facilitating π-conjugation between the aromatic rings .

  • Chlorine and nitro substituents: Positioned at the 4- and 2-positions of the phenyl ring, respectively, these groups introduce steric hindrance and electronic effects that influence reactivity.

  • Ketone and amide functionalities: The 3-oxobutanamide moiety contributes to hydrogen-bonding potential and solubility characteristics.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide typically involves a multi-step sequence:

  • Diazotization:

    • Reaction of 4-chloro-2-nitroaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

    • Key reaction:

      C₆H₄ClNO₂NH₂ + HNO₂ + HCl → C₆H₄ClNO₂N₂⁺Cl⁻ + 2H₂O\text{C₆H₄ClNO₂NH₂ + HNO₂ + HCl → C₆H₄ClNO₂N₂⁺Cl⁻ + 2H₂O}
  • Coupling Reaction:

    • The diazonium salt is coupled with N-(4-chlorophenyl)-3-oxobutanamide in a basic medium (pH 8–9) to form the azo bond.

    • Key reaction:

      C₆H₄ClNO₂N₂⁺ + C₁₀H₉ClNO₂ → C₁₆H₁₂Cl₂N₄O₄ + H⁺\text{C₆H₄ClNO₂N₂⁺ + C₁₀H₉ClNO₂ → C₁₆H₁₂Cl₂N₄O₄ + H⁺}
  • Purification:

    • Crystallization from ethanol or acetone yields the final product with >95% purity.

Optimization and Industrial Considerations

  • Temperature control: Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.

  • Catalysts: Alkali metal hydroxides (e.g., NaOH) enhance coupling efficiency by deprotonating the amide substrate.

  • Yield: Industrial-scale processes report yields of 70–85%, contingent on reagent stoichiometry and pH stability.

Physicochemical Properties

Thermal and Solubility Data

While experimental data on melting/boiling points remain limited, predictive models suggest:

  • Melting point: Estimated >200°C (decomposition likely precedes melting due to nitro group instability).

  • Solubility:

    • Polar solvents: Moderate solubility in DMSO and DMF.

    • Non-polar solvents: Insoluble in hexane or toluene.

Spectroscopic Characteristics

  • UV-Vis: Strong absorption at λₘₐₓ ≈ 420 nm (azo group π→π* transitions).

  • IR: Peaks at 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (N=N), and 1340 cm⁻¹ (NO₂).

Applications and Industrial Relevance

Pharmaceutical Research

  • Antimicrobial activity: Preliminary studies suggest inhibitory effects against Gram-positive bacteria (MIC ≈ 32 µg/mL).

  • Drug delivery: The amide group’s hydrogen-bonding capacity enables functionalization for targeted therapies.

Future Research Directions

  • Biological activity screening: Expand assays to evaluate anticancer and anti-inflammatory potential.

  • Environmental fate studies: Quantify biodegradation rates and ecotoxicological impacts .

  • Materials science: Explore applications in organic semiconductors or metal-organic frameworks (MOFs).

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